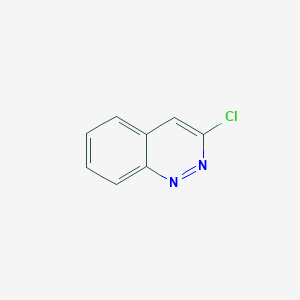

3-Chlorocinnoline

Beschreibung

Significance of Cinnoline (B1195905) Scaffolds in Medicinal Chemistry

The cinnoline nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. mdpi.comnih.govnih.gov These compounds have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, and antitumor activities. mdpi.comnih.govnih.gov The versatility of the cinnoline ring allows for chemical modifications at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop novel therapeutic agents. researchgate.net

Historical Perspectives on Cinnoline Research

The journey into the chemistry of cinnolines began in 1883 when Victor von Richter first synthesized the parent cinnoline nucleus. ijariit.cominnovativejournal.ineurekaselect.comresearchgate.net His method involved the diazotization of o-amino-phenylpropiolic acid followed by cyclization. ijariit.cominnovativejournal.inijper.org Following this discovery, other classical synthesis methods were developed, including the Widman-Stoermer and Borsche–Herbert cyclizations. ijariit.cominnovativejournal.in For a considerable period, the cinnoline ring system was among the lesser-known bicyclic aromatic heterocycles containing two nitrogen atoms. innovativejournal.in However, the 20th century saw a growing interest in these compounds, spurred by the discovery of their potential biological activities. innovativejournal.in Until 2011, no naturally occurring cinnoline derivatives had been identified; the first was isolated from Cichorium endivia. mdpi.comnih.gov

Evolution of Cinnoline Derivatives in Drug Discovery

The development of cinnoline derivatives in drug discovery has been marked by a systematic exploration of their therapeutic potential. mdpi.com Initially, many cinnoline compounds were designed as analogues of biologically active quinoline (B57606) and isoquinoline (B145761) derivatives. ijariit.comontosight.ai A notable success in this area is Cinoxacin, a cinnoline-based antibacterial agent used for treating urinary tract infections. mdpi.comnih.gov

Research has shown that the biological activity of cinnoline derivatives is highly dependent on the nature and position of their substituents. mdpi.comnih.gov The introduction of various functional groups has led to the discovery of compounds with a wide array of activities:

Antimicrobial Agents: Besides Cinoxacin, numerous other cinnoline derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. mdpi.comwisdomlib.org

Anti-inflammatory and Analgesic Agents: Certain cinnoline derivatives, particularly those incorporating a pyrazoline ring, have shown significant anti-inflammatory and analgesic effects. mdpi.comijariit.com

Anticancer Agents: Substituted dibenzo[c,h]cinnolines have been investigated as topoisomerase I inhibitors, a key target in cancer therapy. mdpi.com

Central Nervous System (CNS) Activity: Some hexahydrocinnoline derivatives have been found to possess sedative and anticonvulsant properties. ijariit.com

The continuous effort to synthesize and screen new cinnoline derivatives has resulted in several compounds entering clinical trials, highlighting the enduring importance of this scaffold in the quest for new medicines. mdpi.comnih.govnih.gov

Research Focus on Halogenated Cinnoline Analogs, specifically 3-Chlorocinnoline

Halogenation of the cinnoline scaffold has proven to be a particularly effective strategy for enhancing biological activity. ijariit.comwisdomlib.orgthepharmajournal.com The introduction of halogen atoms, such as chlorine, bromine, and fluorine, can significantly alter the lipophilicity, electronic character, and metabolic stability of the parent molecule. vulcanchem.comijariit.com Studies have consistently shown that halogen-substituted cinnolines often exhibit more potent antimicrobial and anti-inflammatory activities compared to their non-halogenated counterparts. wisdomlib.orgthepharmajournal.comresearchgate.net

This compound stands out as a crucial building block in this context. The chlorine atom at the 3-position is not only an activity-enhancing feature but also a reactive handle for further chemical modifications. vulcanchem.com

Synthesis and Reactivity: this compound can be synthesized from cinnolin-3-ol by reacting it with a chlorinating agent like phosphorus oxychloride (POCl₃). thieme-connect.de The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution, allowing for its replacement with various nucleophiles, such as amines. vulcanchem.com This reactivity is fundamental for creating libraries of diverse cinnoline derivatives for structure-activity relationship (SAR) studies. For instance, reacting this compound with piperazine (B1678402) can introduce a piperazinyl group, which may enhance solubility and biological activity. vulcanchem.com

Biological and Research Applications: Derivatives of this compound have demonstrated significant biological potential. For example, some chlorinated cinnolines have shown broad-spectrum antimicrobial activity, with certain derivatives inhibiting the growth of Staphylococcus aureus at low concentrations. vulcanchem.com The synthesis of novel 4-fluoro-3-chloro cinnoline(2,3-d)pyrimidine derivatives has been pursued to develop potent antibacterial agents. ajrconline.org The electrophilic nature of halogenated cinnolines like 7-bromo-3-chlorocinnoline (B3211090) allows for a wide range of chemical transformations, making them valuable in drug discovery programs. vulcanchem.com

Below are data tables summarizing the properties of this compound and related compounds.

Table 1: Physicochemical Properties of Selected Cinnoline Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

|---|---|---|---|---|

| Cinnoline | C₈H₆N₂ | 130.15 | Pale yellow solid | 39 |

| This compound | C₈H₅ClN₂ | 164.60 | - | - |

| 4-Chlorocinnoline | C₈H₅ClN₂ | 164.60 | - | - |

| 3-butyl-4-chloro cinnoline | C₁₂H₁₃ClN₂ | 220.70 | - | 50 |

| 7-Bromo-3-chlorocinnoline | C₈H₄BrClN₂ | 243.49 | - | - |

| 4-Chloro-3-cinnolinol | C₈H₅ClN₂O | 179.59 | - | - |

Data sourced from multiple references where available. vulcanchem.comijariit.comontosight.aiprepchem.com

Table 2: Reported Biological Activities of Cinnoline Derivatives

| Derivative Class | Specific Example/Target | Reported Activity | Reference(s) |

|---|---|---|---|

| Antibacterial | Cinoxacin | Treatment of urinary tract infections | mdpi.comnih.gov |

| Halogenated Cinnolines | This compound derivatives | Inhibition of Staphylococcus aureus growth (MIC = 4 µg/mL) | vulcanchem.com |

| Anti-inflammatory | Cinnolines with pyrazoline ring | Anti-inflammatory and analgesic | mdpi.comijariit.com |

| Anticancer | Substituted dibenzo[c,h]cinnolines | Topoisomerase I inhibition | mdpi.com |

| CNS Active | Hexahydrocinnoline derivatives | Sedative and anticonvulsant | ijariit.com |

MIC: Minimum Inhibitory Concentration

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chlorocinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-8-5-6-3-1-2-4-7(6)10-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUOCJLVDZPJEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458266 | |

| Record name | 3-chlorocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17404-90-9 | |

| Record name | 3-chlorocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorocinnoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 3 Chlorocinnoline

Nucleophilic Substitution Reactions at the C-3 Position

The chlorine atom at the C-3 position of 3-chlorocinnoline is susceptible to nucleophilic displacement, a key reaction for introducing diverse functional groups onto the cinnoline (B1195905) core. vulcanchem.com

Halogen Displacement with Oxygen Nucleophiles (e.g., Hydrolysis, Solvolysis)

The displacement of the C-3 chlorine by oxygen-based nucleophiles is a fundamental transformation of this compound. rsc.orgsavemyexams.comsavemyexams.com Solvolysis, a reaction where the solvent acts as the nucleophile, and hydrolysis, a specific type of solvolysis involving water, are characteristic examples. quora.compsiberg.comvedantu.comwikipedia.orgbritannica.com

In the presence of water or other hydroxylic solvents, this compound can be converted to the corresponding 3-hydroxycinnoline (cinnolin-3-ol). This reaction typically proceeds via a nucleophilic aromatic substitution mechanism. The general transformation can be represented as follows:

C8H5N2Cl (this compound) + H2O → C8H6N2O (Cinnolin-3-ol) + HCl

The reaction conditions, such as temperature and the presence of acid or base catalysts, can influence the rate and yield of the hydrolysis product.

Amination Reactions and Formation of Substituted Aminocinnolines

Amination of this compound provides a direct route to a wide array of 3-aminocinnoline derivatives, which are of significant interest in medicinal chemistry. acs.org This reaction involves the displacement of the chlorine atom by an amine nucleophile. vulcanchem.comlibretexts.org The general scheme for this amination is:

C8H5N2Cl (this compound) + R-NH2 → C8H5N2-NHR (N-substituted-cinnolin-3-amine) + HCl

A variety of primary and secondary amines can be used as nucleophiles, leading to the corresponding substituted aminocinnolines. The reaction is often carried out in a suitable solvent, and a base may be added to neutralize the hydrogen chloride formed during the reaction. For instance, reacting this compound with piperazine (B1678402) in dimethylformamide (DMF) results in the substitution of chlorine with a piperazinyl group. vulcanchem.com

| Nucleophile | Reagent/Conditions | Product |

| Water | Hydrolysis | Cinnolin-3-ol |

| Amine | R-NH2 | N-substituted-cinnolin-3-amine |

| Piperazine | DMF, 80°C | 3-(Piperazin-1-yl)cinnoline |

Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, the application of these methods to this compound has certain limitations.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling with Limitations)

The Sonogashira coupling, a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, is a widely used method for creating C(sp2)-C(sp) bonds. walisongo.ac.idorganic-chemistry.org While effective for many halo-substituted heterocycles, the Sonogashira coupling of this compound is reported to be challenging. thieme-connect.de Research indicates that no reaction occurs when this compound is subjected to typical Sonogashira conditions, which include a palladium catalyst, a copper(I) co-catalyst, and an amine base. walisongo.ac.idorganic-chemistry.orgthieme-connect.delibretexts.org In contrast, the corresponding 3-bromo- (B131339) and 3-iodocinnolines do undergo Sonogashira coupling, albeit with moderate yields, highlighting the lower reactivity of the chloro-substituent in this specific transformation. thieme-connect.de

The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination. kaust.edu.sanih.gov The reluctance of this compound to undergo Sonogashira coupling may be attributed to the difficulty of the initial oxidative addition step of the palladium catalyst to the C-Cl bond.

| Reactant | Catalyst System | Outcome | Reference |

| This compound | Pd(PPh3)2Cl2, CuI, Et3N | No Reaction | thieme-connect.de |

| 3-Bromocinnoline | Pd(PPh3)2Cl2, CuI, Et3N | Moderate Yield | thieme-connect.de |

| 3-Iodocinnoline | Pd(PPh3)2Cl2, CuI, Et3N | Moderate Yield | thieme-connect.de |

Metal-Free Cross-Coupling Approaches

In recent years, there has been a growing interest in developing metal-free cross-coupling reactions to avoid the use of expensive and potentially toxic transition metals. acs.orgpreprints.orgcas.cnrsc.org These methods often rely on alternative activation strategies, such as the use of strong bases or photoredox catalysis. While the literature specifically detailing metal-free cross-coupling reactions of this compound is not extensive, the general principles of these approaches could potentially be applied.

Electrophilic Aromatic Substitution on the Benzo Ring of this compound

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. msu.edubyjus.commasterorganicchemistry.com In the case of this compound, the substitution pattern on the benzo ring is influenced by the electronic effects of both the fused pyridazine (B1198779) ring and the chlorine substituent. The nitrogen atoms in the cinnoline ring are electron-withdrawing, which deactivates the entire bicyclic system towards electrophilic attack compared to benzene (B151609).

The chlorine atom at position 3 further influences the electron density of the aromatic system. vulcanchem.com Density functional theory (DFT) calculations on similar halogenated cinnoline derivatives suggest that halogen substituents can reduce the electron density at the nitrogen atoms, potentially impacting the regioselectivity of electrophilic substitution. vulcanchem.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.com The position of electrophilic attack on the benzo ring of this compound would be directed by the combined electronic effects of the heterocyclic ring and the chloro-substituent. Generally, in cinnoline itself, electrophilic substitution tends to occur at positions 5, 6, and 8. The presence of the C-3 chloro group would likely further modulate this regioselectivity. For example, the synthesis of 6-bromo-3-chlorocinnolin-4(1H)-one has been described starting from the bromination of a this compound precursor.

| Reaction Type | Reagents | Potential Product Position |

| Nitration | HNO3, H2SO4 | 5, 6, or 8-nitro derivative |

| Bromination | Br2, Lewis Acid | 5, 6, or 8-bromo derivative |

| Sulfonation | SO3, H2SO4 | 5, 6, or 8-sulfonic acid derivative |

Oxidation and Reduction Transformations of this compound and its Derivatives

The cinnoline ring system, including this compound and its derivatives, is subject to a variety of oxidation and reduction reactions that modify the heterocyclic core or its substituents. These transformations are crucial for altering the electronic properties and biological activities of these compounds.

Oxidation of the cinnoline nucleus typically involves the nitrogen atoms. Treatment of cinnoline and its derivatives with oxidizing agents like peracids or hydrogen peroxide generally results in the formation of a mixture of cinnoline 1-oxides and 2-oxides. thieme-connect.de The regioselectivity of this N-oxidation can be influenced by the nature and position of substituents on the ring. For instance, in derivatives of this compound, the electron-withdrawing effect of the chlorine atom at the C-3 position influences the electron density at the adjacent nitrogen atoms, thereby affecting the outcome of the oxidation. In some cases, derivatives with certain functional groups can undergo vigorous oxidation; for example, 3-chloro-4-hydrazinocinnoline is known to form a tarry product upon violent oxidation. thieme-connect.de

Metabolic oxidation is another important transformation, particularly for derivatives designed as bioactive agents. Studies on analogues of 7-bromo-3-chlorocinnoline (B3211090) have indicated that the halogen substituents can enhance metabolic stability by reducing cytochrome P450 (CYP450)-mediated oxidation. vulcanchem.com Efforts in drug discovery often focus on modifying structures to address metabolically labile sites prone to CYP450 oxidation. nih.gov

Reduction reactions of the cinnoline system can affect either the heterocyclic ring or specific substituents. Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can reduce the cinnoline ring to a 1,4-dihydrocinnoline. thieme-connect.de Substituents on the cinnoline ring can also be selectively reduced. A notable example is the reduction of an azido (B1232118) group to an amine. In the synthesis of a 6-(4-cyanophenyl)cinnoline-4-amine, the corresponding 4-azido derivative was quantitatively reduced using sodium borohydride. nih.gov This transformation from a weakly fluorescent azide (B81097) to a strongly fluorescent amine highlights the utility of reduction reactions in creating functional probes. nih.gov

Table 1: Examples of Oxidation and Reduction Reactions of Cinnoline Derivatives

| Starting Material | Reagent(s) | Product | Reaction Type | Source(s) |

| Cinnoline | Peracids or H₂O₂ | Cinnoline 1-oxide and Cinnoline 2-oxide | Oxidation | thieme-connect.de |

| Cinnoline | Lithium aluminum hydride | 1,4-Dihydrocinnoline | Reduction | thieme-connect.de |

| 4-Azido-6-(4-cyanophenyl)cinnoline | Sodium borohydride | 6-(4-Cyanophenyl)cinnoline-4-amine | Reduction | nih.gov |

| 3-Chloro-4-hydrazinocinnoline | Oxidizing agent (e.g., CuSO₄) | Tarry product | Oxidation | thieme-connect.de |

| 7-Bromo-3-chlorocinnoline analogs | CYP450 enzymes | Oxidized metabolites | Metabolic Oxidation | vulcanchem.com |

Condensation Reactions Involving Halogenated Cinnolines

The halogen atom in this compound and other halogenated cinnolines is a key functional handle for derivatization through condensation reactions, primarily via nucleophilic aromatic substitution (SNAr). The chlorine atom at position 3 is particularly susceptible to displacement by a wide range of nucleophiles, enabling the synthesis of diverse libraries of cinnoline derivatives.

The electrophilic nature of the carbon atom attached to the chlorine is enhanced by the electron-withdrawing properties of the adjacent nitrogen atoms in the pyridazine ring. This facilitates the attack by nucleophiles. A direct example is the reaction of 7-bromo-3-chlorocinnoline with piperazine in dimethylformamide (DMF), where the chlorine at the C-3 position is displaced to form a piperazinyl group. vulcanchem.com This type of reaction with amines is a common strategy to introduce functionalities that can modulate properties like solubility and biological activity. vulcanchem.comchemistrystudent.com

The reactivity is not limited to amines. Other nucleophiles, such as thiols, are also effective. The general reaction between heteroaryl halides and thiols proceeds smoothly, often in the presence of a base like potassium carbonate, to yield the corresponding thioethers. nih.govmasterorganicchemistry.com This suggests that this compound would readily react with various thiols to produce 3-thiocinnoline derivatives.

Studies on the closely related 4-chlorocinnoline-3-carbonitrile (B3351515) further illustrate the breadth of possible condensation reactions. This compound has been shown to react with:

Thiourea , yielding a 1,4-dihydro-4-thioxocinnoline-3-carbonitrile. rsc.orgrsc.org

Carbanions , such as that derived from malononitrile, to form products like 3-cyanocinnolin-4-ylmalononitrile. rsc.orgrsc.org

Methyl thioglycolate , resulting in the formation of a thieno[3,2-c]cinnoline derivative. rsc.orgrsc.org

Hydrazine and substituted hydrazines , which lead to the synthesis of fused pyrazolo[4,3-c]cinnoline systems. rsc.orgrsc.org

These examples, while involving a 4-chloro isomer, strongly support the general reactivity pattern for chlorocinnolines, where the halogen acts as a leaving group in condensation reactions with a variety of nitrogen, sulfur, and carbon-based nucleophiles.

Table 2: Examples of Condensation Reactions with Halogenated Cinnolines

| Halogenated Cinnoline | Nucleophile | Product Type | Source(s) |

| 7-Bromo-3-chlorocinnoline | Piperazine | 3-Piperazinyl-7-bromocinnoline | vulcanchem.com |

| Heteroaryl Halides (general) | Thiols | Heteroaryl thioethers | nih.gov |

| 4-Chlorocinnoline-3-carbonitrile | Thiourea | Thioxocinnoline derivative | rsc.orgrsc.org |

| 4-Chlorocinnoline-3-carbonitrile | Malononitrile (carbanion) | C-C coupled product | rsc.orgrsc.org |

| 4-Chlorocinnoline-3-carbonitrile | Methyl thioglycolate | Fused thieno-cinnoline | rsc.orgrsc.org |

| 4-Chlorocinnoline-3-carbonitrile | Hydrazine | Fused pyrazolo-cinnoline | rsc.orgrsc.org |

Structure Activity Relationship Sar Studies of 3 Chlorocinnoline Derivatives

Influence of C-3 Halogenation on Biological Activity Profiles

The presence and nature of a halogen atom at the C-3 position of the cinnoline (B1195905) ring system significantly influence the biological activity of its derivatives. Studies have shown that halogen-substituted cinnolines often exhibit enhanced pharmacological properties.

For instance, research on cinnoline-based chalcones and their subsequent conversion to pyrazoline derivatives has highlighted the importance of halogen substituents. ijariit.com Specifically, compounds bearing chlorine or fluorine at various positions have demonstrated good anti-inflammatory and analgesic activity. ijariit.com In some cases, the presence of a chlorine atom was associated with potent analgesic effects. ijariit.com

Furthermore, in the development of dual anti-inflammatory and antibacterial agents, cinnoline derivatives with a 2,4-dichloro substituent on a benzoyl group showed significant activity against both Gram-positive and Gram-negative bacteria. mdpi.com This suggests that di-halogenation can be a beneficial strategy for broadening the antimicrobial spectrum.

The synthesis of substituted cinnoline sulphonamide derivatives has also revealed that halogenated compounds, particularly those with bromo and chloro substitutions, exhibit potent antimicrobial activity. researchgate.netnih.gov These derivatives were active at lower concentrations compared to non-halogenated analogues. nih.gov This increased potency is thought to be due to the synergistic effect of the cinnoline core and the halogenated sulphonamide moiety. nih.gov

The table below summarizes the effect of C-3 halogenation on the biological activity of selected cinnoline derivatives.

| Compound/Derivative Series | Halogen Substituent | Observed Biological Activity | Reference |

| Cinnoline-based Chalcones/Pyrazolines | Chlorine, Fluorine | Good anti-inflammatory and analgesic activity | ijariit.com |

| Pyrazolo[4,3-c]cinnoline Derivatives | 2,4-dichloro (on benzoyl group) | Significant antibacterial activity (Gram +/-) | mdpi.com |

| Cinnoline Sulphonamide Derivatives | Bromo, Chloro | Potent antimicrobial activity | researchgate.netnih.gov |

Impact of Substituent Variations on the Cinnoline Core

Beyond the C-3 position, modifications to other parts of the cinnoline core and its appended substituents play a critical role in defining the pharmacological profile of the resulting derivatives. The cinnoline nucleus is a versatile scaffold that allows for a wide range of chemical modifications. researchgate.netwisdomlib.org

The introduction of different heterocyclic moieties, such as pyrazole, piperazine (B1678402), imidazole, furan, and thiophene, to the cinnoline core has been explored to generate compounds with diverse biological activities. researchgate.net For example, a cinnoline-piperazine series showed promising antibacterial activity, while a cinnoline-thiophene series was more effective against fungi. researchgate.net A cinnoline-imidazole series, on the other hand, displayed potent anti-inflammatory properties. researchgate.net

In the context of anticancer activity, SAR studies of dibenzo[c,h]cinnolines revealed that the presence of a methylenedioxy group on the D ring was crucial for topoisomerase I (TOP1) targeting activity. nih.gov Its removal or replacement with other groups like methoxy (B1213986), benzyloxy, or hydroxy led to a significant loss of potency. nih.gov

For anti-inflammatory applications, it was found that compounds with an electron-donating group on the benzoyl ring had higher activity than those with electron-withdrawing groups. nih.gov Additionally, a methylene (B1212753) spacer between a phenyl group and a carbonyl carbon increased anti-inflammatory activity. nih.gov

The following table highlights the influence of various substituents on the cinnoline core.

| Derivative Series | Substituent Variation | Impact on Biological Activity | Reference |

| Cinnoline-heterocycle Hybrids | Piperazine | Enhanced antibacterial activity | researchgate.net |

| Thiophene | Enhanced antifungal activity | researchgate.net | |

| Imidazole | Potent anti-inflammatory activity | researchgate.net | |

| Dibenzo[c,h]cinnolines | Methylenedioxy group on D ring | Essential for TOP1-targeting activity | nih.gov |

| Pyrazolo[4,3-c]cinnolines | Electron-donating group on benzoyl ring | Increased anti-inflammatory activity | nih.gov |

| Methylene spacer | Increased anti-inflammatory activity | nih.gov |

Correlation of Molecular Structure with Pharmacological Efficacy

Quantitative structure-activity relationship (QSAR) studies are computational tools used to correlate the chemical structure of compounds with their biological activity. researchcommons.org These studies help in predicting the efficacy of new derivatives and in understanding the key molecular features responsible for their pharmacological effects.

For a series of chalcone (B49325) derivatives, QSAR models demonstrated a strong correlation between certain physicochemical descriptors and their anti-inflammatory activity. researchcommons.org Parameters such as the bond distance between specific carbon atoms and the energies of the lowest unoccupied molecular orbitals (LUMO) were found to be significant in determining the anti-inflammatory characteristics of these compounds. researchcommons.org

In the development of vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors, a narrow SAR was observed for the bicyclic ring system, with quinazolines, quinolines, and cinnolines showing activity. acs.org The substitution on the aniline (B41778) ring was also critical, with small lipophilic substituents like halogens or methyl groups being preferred at the C-4' position. acs.org The introduction of a hydroxyl group at the meta position of the aniline produced highly potent inhibitors. acs.org

The table below illustrates the correlation between structural features and pharmacological efficacy for different classes of cinnoline derivatives.

| Compound Class | Key Structural Features | Correlated Pharmacological Efficacy | Reference |

| Chalcone Derivatives | Specific bond distances (e.g., r(C3-C5)), LUMO energies | Anti-inflammatory activity | researchcommons.org |

| 4-Anilino-cinnolines | Small lipophilic substituents (Cl, CH3) at C-4' of aniline | VEGF receptor tyrosine kinase inhibition | acs.org |

| Meta-hydroxyl group on aniline | Potent VEGF receptor tyrosine kinase inhibition | acs.org |

Ligand-Target Interactions and Pharmacophore Elucidation

Understanding the interactions between a ligand (such as a 3-chlorocinnoline derivative) and its biological target at the molecular level is fundamental for rational drug design. Molecular docking and pharmacophore modeling are key techniques used to elucidate these interactions.

Molecular docking simulations have been used to study the binding of various heterocyclic compounds to bacterial proteins. researchgate.net These studies have shown that hydrophilic interactions, such as hydrogen bonds, and the presence of aromatic rings that facilitate water-softened interactions are important for binding. researchgate.net For example, docking studies of phenanthrene (B1679779) derivatives with the B-Raf proto-oncogene serine/threonine-protein kinase revealed that hydrogen bonding with specific amino acid residues, such as ASP 594, increased the binding affinity and, consequently, the activity of the molecules. academie-sciences.fr

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. For cinnoline derivatives, the presence of a better pharmacophoric moiety is a key reason for their diverse biological properties. wisdomlib.org The cinnoline nucleus itself is considered a versatile pharmacophore. wisdomlib.org

In silico studies of curcumin (B1669340) derivatives interacting with the monoamine oxidase-A (MAOA) enzyme highlighted the importance of the ligand's structure in its interaction with the enzyme's active site, which contains flavin adenine (B156593) dinucleotide (FAD). biointerfaceresearch.com Structural modifications were shown to significantly alter the binding affinity. biointerfaceresearch.com

The table below summarizes key ligand-target interactions and pharmacophoric features of cinnoline and related derivatives.

| Derivative/Target | Key Interactions/Pharmacophoric Features | Significance | Reference |

| Heterocyclic compounds/Bacterial proteins | Hydrogen bonds, aromatic ring interactions | Enhanced binding affinity and antibacterial activity | researchgate.net |

| Phenanthrene derivatives/B-Raf kinase | Hydrogen bond with ASP 594 | Increased binding affinity and cytotoxic activity | academie-sciences.fr |

| Cinnoline derivatives | Versatile pharmacophoric nucleus | Basis for diverse biological activities | wisdomlib.org |

| Curcumin derivatives/MAOA | Interaction with FAD in the active site | Potent inhibition of the enzyme | biointerfaceresearch.com |

Computational Chemistry and Theoretical Investigations of 3 Chlorocinnoline

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor.

Prediction of Binding Affinities with Biological Targets (e.g., Dihydrofolate Reductase, DNA Gyrase)

There is no specific data from molecular docking studies detailing the binding affinities of 3-chlorocinnoline with biological targets such as Dihydrofolate Reductase (DHFR) or DNA Gyrase in available research. While other cinnoline (B1195905) derivatives have been investigated as potential inhibitors for various enzymes, the binding modes and affinity scores for the unsubstituted this compound molecule against these specific bacterial enzymes have not been reported. Such a study would theoretically involve preparing the 3D structure of this compound and docking it into the active sites of DHFR and DNA gyrase proteins (whose structures are available in databases like the Protein Data Bank) to calculate binding energy, which indicates the strength of the interaction.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which govern its reactivity, stability, and spectroscopic characteristics. Methods like Density Functional Theory (DFT) are often employed to analyze parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, electrostatic potential, and charge distribution. For this compound, such calculations would reveal the electron density distribution, identify potential sites for electrophilic and nucleophilic attack, and predict its spectroscopic signatures. However, detailed reports of these quantum chemical analyses for this compound are not found in the surveyed literature.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including conformational changes and the stability of ligand-protein complexes. An MD simulation of this compound, either in a solvent or bound to a protein, would illustrate its flexibility and the dynamic nature of its interactions. This could be particularly valuable after a docking study to assess the stability of the predicted binding pose over time. At present, there are no published MD simulation studies specifically focused on the conformational analysis or binding dynamics of this compound.

Prediction of Reaction Mechanisms and Synthetic Feasibility

Computational tools, including quantum chemical calculations and machine learning algorithms, can be used to predict the feasibility of synthetic routes and elucidate reaction mechanisms. These methods can model transition states and reaction energy profiles to determine the most likely pathway for a chemical transformation. The application of these predictive models to the synthesis of this compound or to predict its subsequent reactions has not been a subject of specific computational studies found in the literature. Such research could help optimize synthetic yields or explore novel reaction pathways for cinnoline derivatives.

Advanced Analytical Characterization of 3 Chlorocinnoline and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for the structural analysis of novel and known chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for the characterization of cinnoline (B1195905) derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all hydrogen and carbon atoms in the 3-chlorocinnoline skeleton.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the five aromatic protons. The chemical shifts (δ) are influenced by the electronegativity of the nitrogen atoms and the chlorine substituent. Protons on the pyridazine (B1198779) ring (H-4) and the benzene (B151609) ring (H-5 to H-8) will appear as multiplets due to spin-spin coupling with neighboring protons. Based on data from related substituted cinnolines, the aromatic protons typically resonate in the downfield region between δ 7.5 and 9.5 ppm. holzer-group.atmdpi.com The proton at position 4 (H-4) is expected to be a singlet and significantly downfield due to the adjacent nitrogen atom and the chloro-substituent. The protons of the benzene ring (H-5, H-6, H-7, H-8) will exhibit complex splitting patterns (e.g., doublets, triplets, or doublet of doublets) characteristic of a substituted benzene ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. This compound has eight carbon atoms in its bicyclic core, each giving a distinct resonance. The chemical shifts are indicative of the carbon's chemical environment. The carbon atom bearing the chlorine (C-3) will be significantly affected by the substituent. Carbons adjacent to the nitrogen atoms (C-4, C-4a, C-8a) will also show characteristic shifts. In related 4-substituted cinnolines, aromatic carbons resonate between δ 120 and 150 ppm, with quaternary carbons appearing at the lower field end. holzer-group.at

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 3 | - | ~150 |

| 4 | ~9.3 (s) | ~125 |

| 4a | - | ~148 |

| 5 | ~7.9 (d) | ~128 |

| 6 | ~7.8 (t) | ~132 |

| 7 | ~7.8 (t) | ~125 |

| 8 | ~8.3 (d) | ~130 |

| 8a | - | ~149 |

Note: The predicted values are based on analysis of unsubstituted cinnoline and related substituted derivatives. Actual experimental values may vary. holzer-group.at

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. oregonstate.edu The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its specific bonds. iosrjournals.orgglobalresearchonline.net

Key expected absorptions include:

Aromatic C-H stretching: These vibrations typically appear at wavenumbers above 3000 cm⁻¹, usually in the range of 3050-3150 cm⁻¹. masterorganicchemistry.com

C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings are expected to produce a series of sharp peaks in the 1450-1650 cm⁻¹ region. libretexts.org

C-Cl stretching: The carbon-chlorine bond stretch gives rise to a strong absorption in the fingerprint region, typically between 700 and 850 cm⁻¹. oregonstate.edu

Aromatic C-H bending: Out-of-plane bending vibrations for the aromatic C-H bonds produce strong bands in the 690-900 cm⁻¹ range, the exact position of which can give clues about the substitution pattern of the benzene ring.

The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of peaks unique to the molecule, which can be used for definitive identification by comparison with a reference spectrum. oregonstate.edu

| Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3050 - 3150 | Medium-Weak |

| C=C / C=N | Ring Stretching | 1450 - 1650 | Medium-Strong |

| C-Cl | Stretching | 700 - 850 | Strong |

| Aromatic C-H | Out-of-plane Bending | 690 - 900 | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. wikipedia.org

For this compound (C₈H₅ClN₂), the molecular ion peak (M⁺) is a critical piece of data. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion. There will be a peak for the ion containing ³⁵Cl (M⁺) and a smaller peak for the ion containing ³⁷Cl (M+2) at two mass units higher. The intensity ratio of these two peaks will be approximately 3:1, which is a clear indicator of the presence of a single chlorine atom in the molecule.

The calculated molecular weight of this compound is approximately 164.59 g/mol . Therefore, the mass spectrum should show:

An M⁺ peak at m/z ≈ 164 (corresponding to C₈H₅³⁵ClN₂)

An M+2 peak at m/z ≈ 166 (corresponding to C₈H₅³⁷ClN₂)

Under electron ionization (EI), the molecular ion can undergo fragmentation. A common fragmentation pathway for cinnolines is the loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da. wikipedia.org This would result in a significant fragment ion at m/z ≈ 136. Further fragmentation could involve the loss of HCl (36.5 Da) or other small neutral species.

| m/z | Ion | Comment |

|---|---|---|

| 164 | [M]⁺ | Molecular ion with ³⁵Cl |

| 166 | [M+2]⁺ | Isotopic peak with ³⁷Cl (approx. 33% intensity of M⁺) |

| 136 | [M - N₂]⁺ | Loss of neutral nitrogen molecule |

Infrared (IR) Spectroscopy

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are routinely used in the analysis of this compound and its derivatives.

HPLC is a premier technique for determining the purity of a sample and for quantitative analysis. nih.gov For a compound like this compound, which contains a chromophore (the aromatic system), UV detection is highly effective. A reversed-phase HPLC method is typically employed for such non-polar to moderately polar compounds.

In a typical setup, the sample is dissolved in a suitable solvent and injected into the HPLC system. It travels through a column packed with a non-polar stationary phase (e.g., C8 or C18 silica). A polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water, is used to elute the compound. scholarsresearchlibrary.comejgm.co.uk The purity is determined by the percentage of the total peak area that corresponds to the main compound peak in the resulting chromatogram. By comparing the retention time with that of a pure reference standard, the identity of the compound can be confirmed.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength of maximum absorbance (e.g., 254 nm or 280 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Thin Layer Chromatography is a simple, rapid, and inexpensive method used for monitoring reaction progress, checking compound purity, and determining appropriate solvent systems for column chromatography. ajrconline.orgumass.edu

For this compound, a TLC plate coated with a polar adsorbent like silica (B1680970) gel serves as the stationary phase. savemyexams.com A small spot of the dissolved sample is applied to the baseline of the plate. The plate is then placed in a sealed chamber containing a shallow pool of a mobile phase, which is typically a mixture of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate). umass.edu The mobile phase ascends the plate via capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value.

Since this compound is an aromatic compound, the separated spots can be visualized under UV light (typically at 254 nm), where they will appear as dark spots against a fluorescent background. savemyexams.com

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ coated on aluminum or glass plates |

| Mobile Phase | Mixture of Ethyl Acetate and Hexane (e.g., 30:70 v/v) |

| Visualization | UV light at 254 nm |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Methoxycinnoline |

| 1-Methylcinnolin-4(1H)-one |

| Cinnoline |

| Cinoxacine |

| ICI-D-7569 |

| 3-piperazinyl cinnolines |

| 7-chloro substituted 4-aminocinnoline-3-carboxamide (B1596795) |

| 3-acetyl-7-chloro-6-fluoro cinnoline-4(1H)-one |

| Ethyl acetate |

| Hexane |

| Acetonitrile |

| Methanol |

| Water |

High-Performance Liquid Chromatography (HPLC) with UV Detection

X-ray Crystallography for Planar Structure Confirmation

While a dedicated crystal structure for this compound is not extensively reported in publicly accessible literature, the fundamental geometry of the cinnoline ring system has been established through the crystallographic analysis of closely related analogues. These studies confirm that the fused benzene and pyridazine rings of the cinnoline nucleus are inherently planar. This planarity is a critical feature, as it facilitates intermolecular π-π stacking interactions, which are significant in the solid-state packing of these molecules. vulcanchem.com

A key example that substantiates the planarity of the cinnoline skeleton is the single-crystal X-ray diffraction study of 4-methylcinnoline (B75869). iucr.org This compound is a close structural analogue of this compound, with a methyl group at the C4 position instead of a chlorine atom at C3. The study revealed that the cinnoline ring system is essentially planar. The analysis identified two crystallographically independent molecules in the asymmetric unit, with minor conformational differences between them, but both affirming the planar nature of the bicyclic core.

The planarity of the cinnoline ring system is a recurring observation in the crystallographic studies of its various derivatives, provided that the substituents are not excessively bulky to cause steric distortion. For instance, the fused heterocyclic system in 7-azathieno[2,3-c]cinnoline is reported to be planar. ntnu.noresearchgate.net

However, the introduction of large substituents or additional fused rings can lead to significant deviations from planarity. In certain substituted benzo[c]cinnolines, which feature a more complex ring system, steric interactions between substituents can cause substantial distortion of the molecular skeleton. vanderbilt.edu Similarly, the addition of a triazole ring to the cinnoline core at the 4-position has been shown by X-ray studies to result in a non-planar molecule, with a significant dihedral angle between the cinnoline and triazole ring planes. mdpi.com This highlights the importance of X-ray crystallography in verifying the specific geometry of each derivative.

Detailed research findings from the crystallographic analysis of 4-methylcinnoline provide precise bond lengths and angles, which serve as a reference for the unsubstituted cinnoline framework.

| Bond | Molecule 1 (Å) | Molecule 2 (Å) |

|---|---|---|

| N(1)-N(2) | 1.289 | 1.298 |

| N(2)-C(3) | 1.352 | 1.341 |

| C(3)-C(4) | 1.409 | 1.411 |

| C(4)-C(4a) | 1.411 | 1.401 |

| C(4a)-C(8a) | 1.407 | 1.409 |

| C(8a)-N(1) | 1.353 | 1.356 |

| C(5)-C(6) | 1.365 | 1.363 |

| C(6)-C(7) | 1.406 | 1.405 |

| C(7)-C(8) | 1.360 | 1.366 |

| C(8)-C(8a) | 1.414 | 1.410 |

| Angle | Molecule 1 (°) | Molecule 2 (°) |

|---|---|---|

| C(8a)-N(1)-N(2) | 120.3 | 120.2 |

| N(1)-N(2)-C(3) | 120.9 | 121.1 |

| N(2)-C(3)-C(4) | 122.5 | 123.3 |

| C(3)-C(4)-C(4a) | 121.2 | 120.9 |

| C(4)-C(4a)-C(8a) | 117.8 | 117.8 |

| N(1)-C(8a)-C(4a) | 117.2 | 116.7 |

| C(4a)-C(5)-C(6) | 120.5 | 120.9 |

| C(5)-C(6)-C(7) | 120.6 | 120.4 |

| C(6)-C(7)-C(8) | 119.8 | 119.5 |

| C(7)-C(8)-C(8a) | 119.7 | 120.0 |

Biological and Pharmacological Research Applications of 3 Chlorocinnoline Derivatives

Antimicrobial Activity Studies

The cinnoline (B1195905) scaffold has been a fruitful basis for the development of new antimicrobial agents. mdpi.comijariit.com Modifications to the core structure, particularly through the introduction of halogen atoms like chlorine, have been shown to influence biological activity. ijariit.com

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of 3-chlorocinnoline have been investigated for their efficacy against a spectrum of bacterial pathogens. Research has shown that the antibacterial potency is closely linked to the specific substitutions on the cinnoline ring.

For instance, a series of 7-substituted 4-aminocinnoline-3-carboxamide (B1596795) derivatives demonstrated moderate to good antibacterial activity against both Gram-positive (Micrococcus luteus, Staphylococcus aureus, Corynebacterium) and Gram-negative (Vibrio cholera, Escherichia coli, Klebsiella pneumoniae) bacteria. The Minimum Inhibitory Concentration (MIC) for these compounds was found to be in the range of 6.25–25 μg/mL. mdpi.comnih.govwisdomlib.org Similarly, substituted 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives showed MIC values between 12.5–50 μg/mL against Bacillus subtilis, S. aureus, E. coli, and Pseudomonas aeruginosa. mdpi.comnih.gov

Other research into novel cinnoline fused Mannich bases, synthesized from 4-methyl-3-acetyl cinnoline, also showed notable antibacterial action against S. aureus and E. coli. ijariit.comwisdomlib.org Furthermore, pyrazolo[4,3-C]cinnoline derivatives have been synthesized and evaluated, showing promising antibacterial activity with MIC values reported to be as low as 1.2 to 5.2 μg/ml. innovativejournal.in

| Cinnoline Derivative Type | Bacterial Strains | Reported MIC (μg/mL) | Source |

|---|---|---|---|

| 7-Substituted 4-aminocinnoline-3-carboxamides | V. cholera, E. coli, B. subtilis, M. luteus, S. aureus, K. pneumoniae | 6.25 - 25 | mdpi.comnih.govwisdomlib.org |

| Substituted 4-(p-aminopiperazine)cinnoline-3-carboxamides | B. subtilis, S. aureus, E. coli, P. aeruginosa | 12.5 - 50 | mdpi.comnih.gov |

| Pyrazolo[4,3-C]Cinnoline Derivatives | Gram-positive & Gram-negative strains | 1.2 - 5.2 | innovativejournal.in |

Antifungal Activity Assessment

The antifungal potential of cinnoline derivatives has also been a subject of investigation. Studies indicate that specific structural motifs incorporated into the cinnoline scaffold can yield compounds with significant activity against pathogenic fungi.

Pyrazole-based cinnoline derivatives have demonstrated notable antifungal activity. mdpi.comnih.gov One of the most potent compounds identified in a study was 4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide, which showed promising activity against various pathogenic fungi. nih.gov

In other studies, 7-substituted 4-aminocinnoline-3-carboxamide derivatives were evaluated for antifungal properties against a panel of fungi including Aspergillus fumigatus, Syncephalastrum griseus, Aspergillus niger, Aspergillus parasiticus, Candida albicans, and Mucor ruber. These compounds exhibited good activity, with MIC values reported to be in the range of 6.25–25 µg/mL. wisdomlib.org

Anticancer and Cytotoxic Activity Investigations

The development of cinnoline-based compounds as potential anticancer agents is an active area of research. researchgate.netresearchgate.net These derivatives have been shown to exhibit cytotoxic effects against various human tumor cell lines through diverse mechanisms. researchgate.netzenodo.org

In Vitro Screening against Various Cancer Cell Lines

A number of cinnoline derivatives have been synthesized and screened for their antiproliferative activity, with some showing high potency at nanomolar to micromolar concentrations. For example, a series of 2,7-Dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione derivatives were evaluated, with one compound (4b ) showing broad-spectrum activity, particularly against leukemia RPMI-8226 and melanoma LOX IMVI cell lines, with IC₅₀ values of 17.12 and 12.32 μg/mL, respectively. researchgate.net

Other studies have identified even more potent molecules. A series of cinnoline derivatives developed as PI3K inhibitors showed strong cellular activity; compound 25 from this series exhibited IC₅₀ values of 0.264 μM against the H460 cell line, 2.04 μM against HCT-116, and 1.14 μM against the SW620 cell line. researchgate.net Research on pyrimido[5,4-c]cinnoline derivatives found them to be cytotoxic to human leukemia cell lines HL-60 and NALM-6, with the most active compound showing an IC₅₀ of 188 µM. ptfarm.pl Furthermore, certain benzo[c]cinnolinium salts and other cinnoline analogs have demonstrated exceptionally high potency, with IC₅₀ values in the nanomolar range against human lymphoblast cell lines. zenodo.orgacs.org

| Cinnoline Derivative/Scaffold | Cancer Cell Line | Reported IC₅₀ | Source |

|---|---|---|---|

| 2,7-Dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione (Cmpd 4b) | Leukemia (RPMI-8226) | 17.12 µg/mL | researchgate.net |

| 2,7-Dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione (Cmpd 4b) | Melanoma (LOX IMVI) | 12.32 µg/mL | researchgate.net |

| Cinnoline PI3K Inhibitor (Cmpd 25) | Lung (H460) | 0.264 µM | researchgate.net |

| Cinnoline PI3K Inhibitor (Cmpd 25) | Colon (HCT-116) | 2.04 µM | researchgate.net |

| Cinnoline PI3K Inhibitor (Cmpd 25) | Colon (SW620) | 1.14 µM | researchgate.net |

| Cinnoline Analog (Cmpd 8b) | Breast (MCF-7) | 5.56 µM | zenodo.org |

| Pyrimido[5,4-c]cinnoline (Cmpd VId) | Leukemia (NALM-6) | 188 µM | ptfarm.pl |

| Dimethoxy-methylenedioxydibenzo[c,h]cinnoline | Lymphoblastoma (RPMI8402) | 70 nM | acs.org |

Topoisomerase I-Targeting Activity Research

DNA topoisomerases are critical enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. Topoisomerase I (Top1) inhibitors function by trapping the enzyme-DNA covalent complex, which leads to DNA strand breaks and ultimately triggers cell death. zenodo.org While camptothecin (B557342) and its analogs are the most well-known Top1 inhibitors, research has explored other heterocyclic systems for this activity.

Studies have indicated that certain fused cinnoline systems can act as Top1 inhibitors. Specifically, 11H-pyrido and pyrrolo[3,2-c]cinnoline derivatives have been reported to exert their cytotoxic effects through the inhibition of Topoisomerase I. wisdomlib.org Additionally, research on 11-substituted derivatives of 2,3-dimethoxy-8,9-methylenedioxy-11H-isoquino[4,3-c]cinnolin-12-one found that these analogs possess potent Top1-targeting activity, with IC₅₀ values in the sub-nanomolar range. zenodo.org This indicates that the cinnoline scaffold can be effectively modified to produce potent inhibitors of this crucial oncologic enzyme target.

Anti-inflammatory and Analgesic Properties

The cinnoline core has been incorporated into novel molecules designed to possess anti-inflammatory and analgesic properties. Research has shown that halogen-substituted cinnolines, in particular, demonstrate enhanced anti-inflammatory and analgesic activities. ijariit.com

A significant body of research has focused on pyrazolo[4,3-c]cinnoline derivatives, which are structurally related to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib (B62257) and naproxen. ijariit.com Several synthesized pyrazolo[4,3-c]cinnoline derivatives exhibited good anti-inflammatory activity in carrageenan-induced paw edema assays. nih.gov For example, compounds containing chlorine and either an o-hydroxy phenyl or a p-methoxy phenyl group emerged as potent analgesic agents, with percentage protection from pain reported as high as 68.72% and 67.68%, respectively. ijariit.com

Another study on cinnoline-pyrazoline hybrids also reported good anti-inflammatory activity, with some compounds showing inhibition of inflammation of 58.50% and 55.22%. innovativejournal.in Furthermore, novel cinnoline fused Mannich bases have been evaluated, demonstrating moderate analgesic activity that peaked at 120 minutes post-administration in research models. researchgate.net

| Cinnoline Derivative Type | Activity Metric | Result | Source |

|---|---|---|---|

| Cinnoline-Pyrazoline Hybrid (5a) | % Inhibition of Inflammation | 58.50% | innovativejournal.in |

| Cinnoline-Pyrazoline Hybrid (5d) | % Inhibition of Inflammation | 55.22% | innovativejournal.in |

| Pyrazolo[4,3-c]cinnoline (Cl, o-OH phenyl) | % Analgesic Protection | 68.72% | ijariit.com |

| Pyrazolo[4,3-c]cinnoline (Cl, p-OCH₃ phenyl) | % Analgesic Protection | 67.68% | ijariit.com |

Research into Central Nervous System (CNS) Activity

Cinnoline derivatives have been a subject of interest for their potential effects on the central nervous system. thepharmajournal.com Investigations have explored their utility as anxiolytics, tranquilizers, and neuroleptic agents. researchgate.netresearchgate.net

One area of research has been on 4-aminocinnoline-3-carboxamide derivatives. Studies on these compounds have shown that they can penetrate the central nervous system. mdpi.com However, further development of some of these derivatives as LRRK2 kinase inhibitors was halted due to a lack of kinase specificity. mdpi.com Other research into 4-aminocinnoline-3-carboxylic acid derivatives where the aromatic ring was substituted with chlorine or fluorine indicated weak neuroleptic activity. researchgate.net In behavioral tests on mice and rats, various 4-aminocinnoline-3-carboxamides were assessed for their impact on the CNS. researchgate.net

Patents have been filed for substituted cinnoline-3-carboxamides as potential anxiolytics and for 3,4-substituted cinnoline derivatives as tranquilizers that act as benzodiazepine (B76468) receptor agonists. researchgate.net A specific cinnoline derivative, ICI-D-7569, was identified as an anxiolytic agent. mdpi.com Furthermore, a patent for cinnoline-3-carboxylic acid derivatives highlights their role as 5-HT3 antagonists, which could be used for treating CNS disorders such as anxiety. google.com Another patent describes substituted cinnoline derivatives, like 8-phenyl-N-propyl-cinnoline-3-carboxamide, as GABAA-receptor modulators for use as CNS depressants. google.com

Table 1: Investigated CNS Activities of Cinnoline Derivatives

| Derivative Class | Investigated CNS Activity | Key Findings | Reference |

|---|---|---|---|

| 4-Aminocinnoline-3-carboxamides | LRRK2 kinase inhibition, Neuroleptic activity | Showed CNS penetration but had poor kinase specificity. Weak neuroleptic effect with Cl or F substitution. | mdpi.com, researchgate.net |

| Substituted Cinnoline-3-carboxamides | Anxiolytic | Patented as potential anxiolytic agents. | researchgate.net |

| 3,4-Substituted Cinnolines | Tranquilizer | Act as benzodiazepine receptor agonists. | researchgate.net |

| ICI-D-7569 | Anxiolytic | Identified as an anxiolytic agent. | mdpi.com |

| Cinnoline-3-carboxylic acids | 5-HT3 antagonism (Anxiety) | Patented for the treatment of CNS disorders like anxiety. | google.com |

| 8-Phenyl-N-propyl-cinnoline-3-carboxamide | GABAA-receptor modulation (CNS depressant) | Investigated for use as a CNS depressant, particularly anxiolytic. | google.com |

Antimalarial and Antitubercular Research

The emergence of drug-resistant strains of Plasmodium falciparum and Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents. Cinnoline derivatives have been explored for both their antimalarial and antitubercular potential. mdpi.comresearchgate.net

In the realm of antimalarial research, pyrazole-based cinnoline derivatives have been synthesized and evaluated. mdpi.comnih.gov Specifically, a series of 4-methyl-3-[5-(substituted phenyl)-4, 5-dihydro-1H-Pyrazol-3-yl] Cinnoline-6-Sulfonamides demonstrated in vitro activity against Plasmodium falciparum. japsonline.comijbpas.com Similarly, substituted 4-aminocinnoline-3-carboxamide derivatives have been synthesized from 7-chloro-4-amino cinnoline-3-carboxamide and showed in vitro antimalarial activity. cabidigitallibrary.org Early research also pointed to the significant antimalarial activity of some 4-aminocinnoline derivatives, which were designed as analogs of chloroquine. researchgate.net

For antitubercular applications, several classes of cinnoline derivatives have shown promise. Pyrazole-based cinnoline derivatives, such as 4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide, were found to be potent against resistant strains of M. tuberculosis. mdpi.comresearchgate.netnih.gov Another approach involved the synthesis of 1,3,4-oxadiazolo cinnoline analogs, which were designed as potential antitubercular agents. wjpsonline.com The general antitubercular properties of the cinnoline series have been noted in various studies. mdpi.com

Table 2: Antimalarial and Antitubercular Research on Cinnoline Derivatives

| Derivative Class | Target | Key Findings | Reference |

|---|---|---|---|

| Pyrazole based Cinnoline-6-sulphonamides | Plasmodium falciparum | Showed in vitro antimalarial activity. | mdpi.com, japsonline.com |

| 7-Substituted-4-amino cinnoline-3-carboxamides | Plasmodium falciparum | Demonstrated in vitro antimalarial activity. | cabidigitallibrary.org |

| 4-Aminocinnolines | Malaria parasites | Some derivatives showed significant activity. | researchgate.net |

| Pyrazole based Cinnoline-6-sulphonamides | Mycobacterium tuberculosis | Potent against resistant strains. | mdpi.com, researchgate.net, nih.gov |

| 1,3,4-Oxadiazolo Cinnoline Analogs | Mycobacterium tuberculosis | Synthesized and studied as potent antitubercular agents. | wjpsonline.com |

Other Investigated Biological Activities (e.g., Anxiolytic, Anthelmintic, Antihypertensive)

Beyond CNS and antimicrobial applications, the pharmacological profile of cinnoline derivatives extends to other areas, including anxiolytic, anthelmintic, and antihypertensive activities. researchgate.net

Anxiolytic Activity: As mentioned in the CNS section, cinnolines have been described as anxiolytic agents and benzodiazepine receptor antagonists. researchgate.net The substituted cinnoline-3-carboxamides and the specific compound ICI-D-7569 are notable examples of cinnolines investigated for their anxiety-reducing potential. researchgate.netmdpi.com

Anthelmintic Activity: Research has been conducted on the synthesis of novel cinnoline benzimidazoles to evaluate their potential as anthelmintic agents. globalresearchonline.net In one study, substituted 4-(p-amino benzimidazole) cinnoline-3-carboxamides were synthesized, starting from chloro-substituted anilines, which led to the formation of chloro-substituted 4-aminocinnoline-3-carboxamides as key intermediates. globalresearchonline.netpnrjournal.comresearchgate.net These final compounds demonstrated moderate to good anthelmintic activity against the earthworm Pheretima posthuma. globalresearchonline.netresearchgate.net Other reports also mention the potential of 3-substituted cinnoline derivatives for their anthelmintic properties. acs.org

Antihypertensive Activity: Cinnoline derivatives have been investigated for their effects on blood pressure. thepharmajournal.com One study focused on tricyclic cinnoline derivatives, specifically 4-aminodihydrobenzo[f]cinnolin-2(3H)ones, which were tested for their hypotensive and antihypertensive properties. researchgate.net These compounds, however, showed weaker activity compared to the reference drug dihydralazine. researchgate.net

Table 3: Other Investigated Biological Activities of Cinnoline Derivatives

| Activity | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| Anxiolytic | Substituted Cinnoline-3-carboxamides | Patented as potential anxiolytic agents. | researchgate.net |

| Anthelmintic | Substituted 4-(p-amino benzimidazole) Cinnoline-3-carboxamides | Showed moderate to good activity against Pheretima posthuma. | globalresearchonline.net, researchgate.net |

| Antihypertensive | 4-Aminodihydrobenzo[f]cinnolin-2(3H)ones | Displayed weaker hypotensive and antihypertensive properties than dihydralazine. | researchgate.net |

Future Perspectives and Emerging Research Directions for 3 Chlorocinnoline

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The future of 3-chlorocinnoline synthesis lies in the development of methodologies that are not only efficient in terms of yield and purity but also adhere to the principles of green chemistry. huarenscience.comsolubilityofthings.comijsetpub.com Traditional synthetic methods often rely on hazardous reagents and generate significant waste. ijsetpub.come-ijep.co.in Green chemistry principles encourage the use of safer solvents, milder reaction conditions, and renewable starting materials to reduce the environmental impact. huarenscience.comijsetpub.com

Key areas of development include:

Catalysis: The use of earth-abundant metal catalysts, such as iron and copper, is being explored to replace more toxic or expensive metals. huarenscience.com Biocatalysis, utilizing enzymes, offers high specificity and selectivity under mild conditions, reducing energy consumption and by-product formation. huarenscience.comijsetpub.com

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all starting materials into the final product, thus minimizing waste. huarenscience.com This involves exploring more direct C-H bond activation strategies to streamline synthetic pathways. solubilityofthings.com

Process Optimization: Computational tools are increasingly used to model and optimize reaction conditions, predicting outcomes and reducing the need for extensive empirical experimentation. huarenscience.com This aligns with the broader trend of integrating modern technologies into traditional organic synthesis. solubilityofthings.com

Sustainable Practices: A significant challenge is balancing the goals of sustainability with the efficiency of the synthesis. huarenscience.com This includes minimizing waste, developing recycling strategies for catalysts, and reducing reliance on fossil-based resources by using renewable feedstocks. huarenscience.comsolubilityofthings.com The development of novel synthetic routes aims to be scalable, cost-effective, and safe, aligning with both environmental and industrial needs. spirochem.com

One example of a synthetic approach for this compound derivatives involves the diazotization of 2-chloroaniline (B154045) derivatives followed by cyclization. Key factors in optimizing this reaction include careful temperature control to prevent decomposition and the selection of appropriate polar aprotic solvents to enhance reaction rates.

Rational Design of this compound Analogs for Enhanced Biological Selectivity

Rational drug design aims to create molecules that interact specifically with a biological target, thereby enhancing efficacy and minimizing off-target effects. For this compound, this involves modifying its structure to improve its binding affinity and selectivity for specific enzymes or receptors. embopress.org

Key strategies include:

Structure-Based Design: X-ray crystallography and other structural biology techniques provide detailed three-dimensional information about how a ligand binds to its target. embopress.org This allows for the targeted introduction of modifications, such as bulky groups, to enhance binding specificity. For example, understanding the hydrogen bonding and conformational flexibility of derivatives can guide the rational design of more potent and selective analogs.

Structure-Activity Relationship (SAR) Studies: By systematically modifying different parts of the this compound scaffold and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for potency and selectivity. nih.gov For instance, studies on FiVe1, a compound containing an 8-chlorocinnoline (B13656984) core, have shown that substitutions at the C-3 and C-5 positions of a linked phenyl ring significantly modulate its antiproliferative activity. nih.gov

Improving Physicochemical Properties: A significant challenge in drug development is achieving a balance between potency and drug-like properties such as solubility and metabolic stability. nih.gov Rational design efforts are focused on introducing substituents that can improve these properties without compromising biological activity. nih.gov

The table below illustrates the impact of different substituents on the activity of FiVe1 analogs, highlighting the principles of rational design.

| Compound | Modification | IC50 (HT-1080 cells) | Selectivity Index (vs. MCF-7 cells) | Key Finding |

| FiVe1 (Parent) | 3-chloro group on phenyl ring | 1564 nM | - | Baseline compound with poor solubility. nih.gov |

| 4e | Methoxy (B1213986) group at C-5 of phenyl ring | 44 nM | 253 | Significant improvement in potency and selectivity. nih.gov |

| 4d | Methoxy group replaces 3-chloro group | >2-fold improvement vs. FiVe1 | >2-fold improvement vs. FiVe1 | Methoxy substitution is favorable. nih.gov |

| 4c | Methoxy groups at C-3 and C-5 | 37 nM | 419 | Double methoxy substitution leads to high potency and selectivity. nih.gov |

| 4j | Amide group at C-5 | ~10 µM | - | Amide substitution is detrimental to activity. nih.gov |

Data sourced from reference nih.gov

Exploration of New Therapeutic Applications and Target Identification

Cinnoline (B1195905) derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researcher.liferesearchgate.netresearchgate.net Future research will continue to explore the therapeutic potential of this compound analogs in various diseases.

Key research areas include:

Anticancer Activity: Cinnoline derivatives have shown promise as anticancer agents by inhibiting protein kinases and topoisomerases. researcher.life For example, 4-chloro derivatives have demonstrated IC50 values below 100 µM against topoisomerase II. The electron-withdrawing nature of the chlorine atom is thought to enhance interactions with biological targets.

Neurodegenerative Diseases: Some 3-aryl-5,6-dihydrobenzo[h]cinnolines are being investigated as potential inhibitors for targets related to neurodegenerative diseases. researcher.life

Infectious Diseases: The cinnoline scaffold is being explored for the development of new treatments for neglected tropical diseases like Chagas disease and leishmaniasis. escholarship.org Some 4-aminocinnoline derivatives have shown potent activity against Trypanosoma cruzi and Leishmania donovani. escholarship.org

Target Identification and Validation: A crucial aspect of drug discovery is identifying the specific molecular target of a bioactive compound. mdpi.comnih.gov Chemical proteomics and other advanced techniques are used to identify the proteins that interact with this compound derivatives, providing insights into their mechanism of action. mdpi.comeu-openscreen.eu Understanding the target is essential for developing more selective and effective drugs. mdpi.comnih.gov The integration of cell atlases, which provide comprehensive maps of cell types and gene expression, can accelerate the identification of novel drug targets. nygen.io

Integration of Cheminformatics and Artificial Intelligence in this compound Research

Key applications in this compound research include:

Predictive Modeling: Machine learning models can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of novel this compound analogs. mdpi.cominnowise.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success. innowise.com

De Novo Drug Design: Generative AI models can design entirely new molecular structures with desired properties, exploring a much larger chemical space than is possible with traditional methods. innowise.comlifechemicals.com

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and suggest optimal synthetic routes, making the synthesis of new compounds more efficient. nih.govdrugtargetreview.com

Target Identification: AI can analyze large-scale biological data, such as genomic and proteomic data, to identify and validate new therapeutic targets for this compound derivatives. innowise.comlifechemicals.com

The integration of AI and cheminformatics offers the potential to significantly reduce the time and cost of developing new drugs based on the this compound scaffold. nih.govnih.gov By moving many aspects of the discovery process to a virtual environment, researchers can investigate billions of molecules rapidly and generate unbiased hypotheses for further experimental validation. nih.govfrontiersin.org

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for 3-Chlorocinnoline, and how can researchers optimize reaction conditions to improve yield and purity?

- Methodological Answer : Begin with literature reviews to identify established protocols (e.g., Friedel-Crafts alkylation, nucleophilic substitution). Use Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. Characterize intermediates via NMR and HPLC to monitor reaction progress. Prioritize safety protocols for handling chlorinated reagents and byproducts .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) distinguish this compound from structural analogs, and what are common pitfalls in interpretation?

- Methodological Answer : Compare spectral databases (e.g., SciFinder, Reaxys) to identify unique signals (e.g., chlorine isotope patterns in MS, aromatic proton splitting in NMR). Validate assignments via computational chemistry tools (e.g., DFT calculations for NMR shifts). Document solvent effects and impurity peaks to avoid misidentification .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC to quantify degradation products. Test solubility in polar (e.g., DMSO) and nonpolar solvents (e.g., hexane) under controlled temperatures. Correlate results with Hansen solubility parameters to predict compatibility with formulation matrices .

Advanced Research Questions

Q. How do electronic effects of the chlorine substituent influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Perform mechanistic studies using kinetic isotope effects or Hammett plots to quantify electronic contributions. Compare with non-chlorinated cinnoline derivatives. Use in situ spectroscopy (e.g., Raman) to monitor intermediates. Address contradictions in literature by replicating prior studies and validating conditions .

Q. What computational models best predict the biological activity of this compound derivatives, and how can researchers reconcile discrepancies between in silico and in vitro results?

- Methodological Answer : Apply QSAR models (e.g., CoMFA, molecular docking) to screen derivatives. Validate predictions via enzyme inhibition assays (e.g., IC50 measurements). Address discrepancies by refining force fields or incorporating solvation effects in simulations. Triangulate data with crystallographic studies of ligand-target interactions .

Q. How can researchers resolve contradictions in reported toxicity data for this compound across different cell lines or model organisms?

- Methodological Answer : Standardize assays using ISO-compliant protocols (e.g., MTT for cytotoxicity, Ames test for mutagenicity). Control for variables like cell passage number, media composition, and exposure duration. Perform meta-analyses of existing data to identify confounding factors (e.g., metabolite interference) .

Methodological Considerations

- Data Triangulation : Combine experimental, computational, and literature data to address contradictions. For example, if NMR and IR data conflict, use X-ray crystallography for definitive structural confirmation .

- Ethical Compliance : Obtain institutional review for biological studies, including waste disposal protocols for chlorinated compounds .

- Reproducibility : Document all parameters (e.g., stirring rate, humidity) in electronic lab notebooks. Share raw data via repositories like Zenodo to facilitate peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.